molecular formula C15H20N6O3 B2873960 Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate CAS No. 2034393-00-3

Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate

Cat. No.: B2873960
CAS No.: 2034393-00-3
M. Wt: 332.364
InChI Key: ROWBHLSHSUJRHI-UHFFFAOYSA-N
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Description

Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a 3-methyl-1,2,4-oxadiazole moiety and linked to a piperidine ring via an amino group. The piperidine ring is further functionalized with an ethyl carboxylate ester at the 1-position. This structure combines pharmacophoric elements commonly associated with kinase inhibition (pyrimidine), metabolic stability (oxadiazole), and conformational flexibility (piperidine) .

Properties

IUPAC Name

ethyl 4-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-3-23-15(22)21-6-4-11(5-7-21)19-13-12(8-16-9-17-13)14-18-10(2)20-24-14/h8-9,11H,3-7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWBHLSHSUJRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=NC=NC=C2C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting amidoximes with acyl reagents such as anhydrides.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Coupling of the Rings: The oxadiazole and pyrimidine rings are then coupled using appropriate linkers and conditions to form the desired intermediate.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the intermediate is reacted with piperidine under suitable conditions.

    Esterification: Finally, the esterification of the carboxylate group is carried out using ethanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce reduced forms of the pyrimidine or oxadiazole rings.

Scientific Research Applications

Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several classes of bioactive molecules. Below is a detailed comparison based on substituents, functional groups, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Potential Applications Reference
Ethyl 4-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)piperidine-1-carboxylate Pyrimidine + Piperidine - 3-Methyl-1,2,4-oxadiazole
- Ethyl carboxylate
Kinase inhibition, anticancer
tert-Butyl 4-(5-(2-(3,4-Dimethylphenoxy)pyrimidin-4-yl)-4-(4-fluorophenyl)-1H-imidazol-1-yl)piperidine-1-carboxylate (20) Pyrimidine + Imidazole + Piperidine - 3,4-Dimethylphenoxy
- 4-Fluorophenyl
Kinase inhibition (e.g., BET family)
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (45) Benzamide + Oxadiazole - 3-Methyl-1,2,4-oxadiazole
- Dichloropyridine
Anticancer, antiviral
1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]-pyrimidin-5-yl)piperidine-4-carboxylic acid Pyrazolopyrimidine + Piperidine - Ethoxyethyl
- 4-Methylpyridinyl
Kinase inhibition (e.g., phosphodiesterase)

Key Observations :

Pyrimidine vs. Pyrazolopyrimidine Cores :

  • The target compound’s pyrimidine core is simpler than the pyrazolopyrimidine system in . Pyrazolopyrimidines often exhibit enhanced binding to ATP pockets in kinases due to fused ring systems, but pyrimidines offer synthetic accessibility and tunable substituent positions .

Oxadiazole vs. Thioether Linkers: The 3-methyl-1,2,4-oxadiazole group in the target compound may improve metabolic stability compared to thioether-linked analogs (e.g., , compound 45).

Piperidine Functionalization: The ethyl carboxylate in the target compound contrasts with tert-butyl carbamates () or carboxylic acids ().

Substituent Effects: Fluorinated aryl groups (e.g., 4-fluorophenyl in ) increase lipophilicity and membrane permeability compared to the non-fluorinated oxadiazole in the target compound. This may influence tissue distribution and target engagement .

Research Findings and Inferences

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution (pyrimidine-piperidine linkage) and cyclocondensation (oxadiazole formation) .
  • Biological Relevance : Analogs with oxadiazole-piperidine scaffolds () show activity against cancer and viral infections, implying that the target compound may share mechanistic pathways, such as protease or kinase inhibition .
  • Limitations : Unlike fluorinated derivatives (), the absence of electron-withdrawing groups on the target compound may reduce binding affinity to hydrophobic enzyme pockets .

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